Author: BenchChem Technical Support Team. Date: March 2026
Indole-2-carbaldehydes are a critical class of heterocyclic compounds, serving as versatile intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and functional materials. The strategic placement of the formyl group at the C2 position of the indole nucleus allows for diverse downstream functionalization, making the efficient and selective synthesis of these building blocks a topic of paramount importance for synthetic chemists. This guide provides an in-depth, comparative analysis of the most pertinent synthetic methodologies for preparing substituted indole-2-carbaldehydes, offering field-proven insights into the practical application, mechanistic underpinnings, and relative merits of each approach.
The Vilsmeier-Haack Reaction: A Classic Approach to C2-Formylation
The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] While typically favoring formylation at the more electron-rich C3 position of the indole ring, strategic modifications can steer the reaction towards the desired C2-substitution.[2][3]
Mechanistic Rationale for C2-Selectivity
The regioselectivity of the Vilsmeier-Haack reaction on indoles is a delicate balance of electronic and steric factors. The C3 position is electronically favored for electrophilic attack. However, by introducing a sterically demanding protecting group on the indole nitrogen (e.g., tosyl, mesyl, or benzenesulfonyl), access to the C3 position is hindered, thereby promoting the electrophilic attack of the Vilsmeier reagent (a chloroiminium salt) at the less sterically encumbered C2 position.[2]
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Indole -> Intermediate1 [label="Steric hindrance at C3"];
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Hydrolysis -> Product [style=invis];
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Figure 1: Vilsmeier-Haack C2-Formylation Workflow.
Experimental Protocol: C2-Formylation of N-Tosylindole
Materials:
-
N-Tosylindole
-
Anhydrous Dichloromethane (DCM)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Ice
Procedure:
-
To a solution of N-tosylindole (1.0 eq) in anhydrous DCM (10 mL/mmol of indole) under an argon atmosphere at 0°C, add POCl₃ (1.5 eq) dropwise.
-
To this mixture, add anhydrous DMF (2.0 eq) dropwise, ensuring the temperature remains below 5°C.
-
Allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully pour the reaction mixture into a vigorously stirred mixture of ice and saturated aqueous sodium bicarbonate solution.
-
Stir for 30 minutes until gas evolution ceases.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired indole-2-carbaldehyde.
Advantages and Disadvantages:
| Advantages | Disadvantages |
| Readily available and inexpensive reagents. | Requires N-protection and deprotection steps. |
| Generally good to excellent yields. | Poor atom economy. |
| Scalable process. | Use of hazardous reagents (POCl₃). |
Oxidation of 2-Methylindoles: A Direct Functionalization Approach
For indoles bearing a methyl group at the C2 position, a straightforward approach to the corresponding carbaldehyde is through direct oxidation. Activated manganese dioxide (MnO₂) is a commonly employed oxidant for this transformation due to its mildness and selectivity for benzylic and allylic positions.[4]
Mechanistic Insights
The oxidation of methylarenes with MnO₂ is a heterogeneous reaction that is believed to proceed via a radical mechanism on the surface of the MnO₂ particles.[5] The benzylic C-H bond of the 2-methyl group is homolytically cleaved, initiating the oxidation cascade that ultimately leads to the formation of the aldehyde.
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MnO2 [label="MnO₂", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Radical_Intermediate [label="Benzylic Radical Intermediate"];
Oxidation_Steps [label="Further Oxidation Steps"];
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Figure 2: MnO₂ Oxidation of 2-Methylindole.
Experimental Protocol: Oxidation of 2-Methylindole
Materials:
Procedure:
-
To a solution of 2-methylindole (1.0 eq) in DCM (20 mL/mmol of indole), add activated MnO₂ (10 eq).
-
Stir the resulting suspension vigorously at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.
-
Wash the Celite® pad with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to yield the indole-2-carbaldehyde.[6]
Advantages and Disadvantages:
| Advantages | Disadvantages |
| Direct conversion of readily available starting materials. | Requires a 2-methyl substituent. |
| Mild reaction conditions. | Often requires a large excess of MnO₂. |
| Avoids harsh acidic or basic reagents. | Reaction times can be long. |
Reduction of Indole-2-carboxylic Acid Derivatives: A Functional Group Interconversion
Another reliable strategy involves the reduction of an indole-2-carboxylic acid or its ester derivative. This two-step approach first requires the synthesis of the carboxylic acid, which can then be selectively reduced to the aldehyde. Diisobutylaluminium hydride (DIBAL-H) is a particularly effective reagent for the partial reduction of esters to aldehydes at low temperatures.[7][8]
Mechanistic Rationale for Aldehyde Formation
DIBAL-H is a bulky and electrophilic reducing agent.[9] At low temperatures (typically -78 °C), it coordinates to the ester carbonyl, and a single hydride is delivered to form a stable tetrahedral intermediate.[10] This intermediate is resistant to collapse and further reduction. Upon aqueous work-up, the intermediate is hydrolyzed to release the aldehyde.[8]
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Tetrahedral_Intermediate [label="Stable Tetrahedral\nIntermediate"];
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Product [label="Indole-2-carbaldehyde", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
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Ester -> Tetrahedral_Intermediate;
DIBAL -> Tetrahedral_Intermediate;
Tetrahedral_Intermediate -> Product;
Workup -> Product [style=invis];
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Figure 3: DIBAL-H Reduction of an Indole-2-carboxylate.
Experimental Protocol: DIBAL-H Reduction of Ethyl Indole-2-carboxylate
Materials:
-
Ethyl indole-2-carboxylate
-
Anhydrous Toluene
-
DIBAL-H (1.0 M in hexanes)
-
Methanol
-
Saturated aqueous Rochelle's salt solution
-
Ethyl acetate
Procedure:
-
Dissolve ethyl indole-2-carboxylate (1.0 eq) in anhydrous toluene (10 mL/mmol) in a flame-dried flask under an argon atmosphere.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add DIBAL-H (1.2 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the reaction at -78 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature and add a saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Advantages and Disadvantages:
| Advantages | Disadvantages |
| High selectivity for the aldehyde. | Requires synthesis of the indole-2-carboxylic acid/ester precursor. |
| Good functional group tolerance. | Cryogenic temperatures are necessary. |
| Commercially available reducing agent. | DIBAL-H is pyrophoric and requires careful handling. |
The Reissert Indole Synthesis: A Classic Route to the Indole Core
The Reissert indole synthesis is a powerful method for constructing the indole nucleus itself, directly yielding an indole-2-carboxylic acid, which can then be converted to the desired aldehyde.[11][12] The classical Reissert synthesis involves the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization.[13]
Mechanistic Pathway
The synthesis begins with the base-catalyzed condensation of o-nitrotoluene with diethyl oxalate to form an ethyl o-nitrophenylpyruvate. This intermediate then undergoes a reductive cyclization, typically with zinc in acetic acid or iron in acetic acid, to afford the indole-2-carboxylic acid.[11][13] The carboxylic acid can then be decarboxylated to the parent indole or converted to the aldehyde via standard methods.
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Start -> Pyruvate;
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Pyruvate -> Carboxylic_Acid;
Reduction -> Carboxylic_Acid [style=invis];
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Conversion -> Product [style=invis];
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Figure 4: The Reissert Indole Synthesis Pathway.
Experimental Protocol: Reissert Synthesis of Indole-2-carboxylic Acid and Conversion to Indole-2-carbaldehyde
Part A: Synthesis of Indole-2-carboxylic Acid
-
In a flask equipped with a reflux condenser, dissolve sodium (1.0 eq) in absolute ethanol to prepare a solution of sodium ethoxide.
-
To this solution, add a mixture of o-nitrotoluene (1.0 eq) and diethyl oxalate (1.1 eq) dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 2 hours.
-
Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid.
-
Filter the precipitated ethyl o-nitrophenylpyruvate, wash with water, and dry.
-
To a suspension of the crude pyruvate in acetic acid, add zinc dust portion-wise with stirring.
-
After the exothermic reaction subsides, heat the mixture on a steam bath for 1 hour.
-
Filter the hot solution and concentrate the filtrate under reduced pressure.
-
The resulting crude indole-2-carboxylic acid can be purified by recrystallization.
Part B: Conversion to Indole-2-carbaldehyde
-
Suspend the indole-2-carboxylic acid (1.0 eq) in anhydrous THF and cool to 0°C.
-
Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of DMF.
-
Stir the mixture at room temperature for 2-3 hours until gas evolution ceases.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in anhydrous THF and cool to -78°C.
-
Add a solution of lithium tri-tert-butoxyaluminum hydride (1.2 eq) in THF dropwise.
-
Stir at -78°C for 2-3 hours, then quench with a saturated aqueous solution of ammonium chloride.
-
Extract with ethyl acetate, wash with brine, dry over sodium sulfate, and purify by column chromatography.
Advantages and Disadvantages:
| Advantages | Disadvantages |
| Builds the indole core and installs C2 functionality simultaneously. | Multi-step process with potentially moderate overall yields. |
| Access to a wide range of substituted indoles from corresponding nitrotoluenes. | Can have limited functional group tolerance in the reduction step. |
| Classic and well-documented procedure. | The final conversion of the carboxylic acid to the aldehyde adds an extra step. |
Modern Synthetic Approaches
Recent years have seen the emergence of novel and efficient methods for the synthesis of indole-2-carbaldehydes, often leveraging transition-metal catalysis or photoredox chemistry.
-
Metal-Catalyzed C-H Formylation: Transition metals such as rhodium and iridium have been employed to catalyze the direct C-H formylation of indoles at the C2 position.[14][15] These methods often utilize directing groups to achieve high regioselectivity and can proceed under mild conditions.[6] Palladium-catalyzed methods have also been developed for the C-H functionalization of indoles.[3]
-
Photocatalytic Methods: Visible-light photoredox catalysis has emerged as a green and powerful tool for organic synthesis.[16] Photocatalytic methods for the C3-formylation of indoles have been reported, and it is anticipated that C2-selective variants will be developed in the near future.[17]
These modern approaches offer promising alternatives to classical methods, often with improved efficiency, selectivity, and functional group tolerance. However, they may require more specialized catalysts and reaction setups.
Comparative Summary of Synthesis Methods
| Method | Key Reagents | Selectivity Control | Key Advantages | Key Disadvantages |
| Vilsmeier-Haack | POCl₃, DMF | N-protection with bulky groups | Inexpensive reagents, scalable | Requires protection/deprotection, hazardous reagents |
| Oxidation | MnO₂ | Pre-existing 2-methyl group | Direct, mild conditions | Limited to 2-methylindoles, excess oxidant needed |
| Reduction | DIBAL-H | Functional group interconversion | High selectivity, good functional group tolerance | Requires precursor synthesis, cryogenic conditions |
| Reissert Synthesis | o-nitrotoluene, diethyl oxalate, reducing agent | Inherent to the method | Builds indole core, versatile | Multi-step, moderate overall yields |
| Modern Methods | Transition-metal catalysts, photocatalysts | Directing groups, catalyst control | High selectivity, mild conditions | Catalyst cost and availability |
Conclusion
The synthesis of substituted indole-2-carbaldehydes can be achieved through a variety of strategic approaches, each with its own set of advantages and limitations. The choice of method will ultimately depend on factors such as the availability of starting materials, the desired substitution pattern, functional group tolerance, and scalability requirements.
For direct C2-formylation, the Vilsmeier-Haack reaction on N-protected indoles remains a robust and scalable option. When a 2-methylindole is available, oxidation with MnO₂ provides a straightforward and mild alternative. The reduction of indole-2-carboxylates with DIBAL-H offers excellent selectivity for the aldehyde, provided the precursor is accessible. The Reissert synthesis is a powerful tool for constructing the indole nucleus with inherent C2-functionality. Finally, emerging modern catalytic methods are continually expanding the synthetic toolbox, offering new levels of efficiency and selectivity.
By understanding the nuances of each of these methods, researchers and drug development professionals can make informed decisions to efficiently access the valuable indole-2-carbaldehyde building blocks required for their synthetic endeavors.
References
-
Reissert, A. (1897). Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Synthese nitrirter Phenylbrenztraubensäuren. Berichte der deutschen chemischen Gesellschaft, 30(1), 1030–1053. [Link]
-
DIBAL Reducing Agent - Chemistry Steps. (2024, December 19). Retrieved from [Link]
- Gribble, G. W. (2016). Reissert Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery (pp. 1-26). Wiley-VCH.
-
OrgoSolver. (n.d.). Ester to Aldehyde (DIBAL-H, -78 C). Retrieved from [Link]
-
Scribd. (n.d.). DIBAL-H: Mechanism and Applications. Retrieved from [Link]
-
Organic Chemistry. (2020, January 18). DIBAL-H Reduction, Ester To Aldehyde Mechanism [Video]. YouTube. [Link]
- Gribble, G. W. (2019). Reissert Indole Synthesis. In Name Reactions in Heterocyclic Chemistry II (pp. 359-376). Wiley.
- Parikh, A., Parikh, H., & Parikh, K. (2012). Reissert Indole Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press.
-
Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. [PDF document]. Retrieved from [Link]
- Senthilkumar, P., & Gandeepan, P. (2023). Rhodium(III)-Catalyzed C–H Activation in Indole: A Comprehensive Report (2017–2022). Asian Journal of Organic Chemistry.
- Ma, D., & Wang, L. (2015). Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles.
- Wang, Q., et al. (2021). Rhodium-Catalyzed Atroposelective Construction of Indoles via C-H Bond Activation.
- Li, Y., et al. (2025). Iridium-Catalyzed Direct and Site-Selective C–H Heteroarylation, Alkenylation, and Alkylation of Indoles. The Journal of Organic Chemistry.
- Reddy, B. V. S., et al. (2021). Tandem Iridium-Catalyzed Decarbonylative C–H Activation of Indole: Sacrificial Electron-Rich Ketone-Assisted Bis-arylsulfenylation. Organic Letters, 23(18), 7129-7133.
-
Gribble, G. W. (2016). Reissert Indole Synthesis. Wiley Online Library. [Link]
- Clementi, S., et al. (1979). Kinetics and mechanism of N-substitution of indoles and carbazoles in Vilsmeier–Haack acetylation. Journal of the Chemical Society, Perkin Transactions 2, 399-402.
- Zhang, Y., et al. (2020). Ligand-free iridium-catalyzed regioselective C–H borylation of indoles. Organic & Biomolecular Chemistry, 18(34), 6667-6671.
-
Ashenhurst, J. (n.d.). Vilsmeier-Haack Reaction. Master Organic Chemistry. Retrieved from [Link]
- Li, J., et al. (2021). Rhodium-Catalyzed Oxidative Annulation of 2- or 7-Arylindoles with Alkenes/Alkynes Using Molecular Oxygen as the Sole Oxidant Enabled by Quaternary Ammonium Salt. Molecules, 26(17), 5326.
-
Wikipedia contributors. (2023, December 12). Vilsmeier–Haack reaction. In Wikipedia, The Free Encyclopedia. Retrieved March 13, 2026, from [Link]
-
Organic Syntheses. (n.d.). 3-Formylindole. Retrieved from [Link]
- Rajput, A. P., & Girase, P. D. (2012). Review Article on Vilsmeier-Haack Reaction. International Journal of Pharmaceutical, Chemical and Biological Sciences, 2(1), 25-43.
- Parikh, A., Parikh, H., & Parikh, K. (2012). Reissert Indole Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press.
-
WordPress. (2026, March 6). Manganese Dioxide, MnO2. Retrieved from [Link]
- Kumar, A., et al. (2023). Red-light mediated formylation of indoles using a helical carbenium ion as a photoredox catalyst.
- Wang, Y., et al. (2026, March 1). Photocatalyst-free and simple photooxidative C-3 formylation of indoles with formaldehyde. Green Chemistry.
- Taber, D. F., & Stachel, S. J. (2011). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Journal of the American Chemical Society, 133(45), 18149-18151.
-
Tuoda. (2025, May 20). What Is DIBAL-H and How Is It Used in Industrial Reduction Reactions? Retrieved from [Link]
- Hartwig, J. F., et al. (2011). Iridium-Catalyzed C-H Borylation-Based Synthesis of Natural Indolequinones. Journal of the American Chemical Society, 133(19), 7516-7519.
- Hartwig, J. F., et al. (2011). Mild and Selective Ru-Catalyzed Formylation and Fe-Catalyzed Acylation of Free (N–H) Indoles Using Anilines as the Carbonyl Source. Journal of the American Chemical Society, 133(30), 11757-11765.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Parikh, A., Parikh, H., & Parikh, K. (2012). Vilsmeier-Haack Reaction. In Name Reactions in Organic Synthesis. Cambridge University Press.
- Gribble, G. W. (1996). Indole synthesis: a review and proposed classification. Journal of the Chemical Society, Perkin Transactions 1, 1045-1075.
- Okawara, T., et al. (1998). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Journal of Organic Chemistry, 63(19), 6536-6540.
-
Common Organic Chemistry. (n.d.). Manganese Dioxide. Retrieved from [Link]
-
Organic Synthesis. (n.d.). DIBAL-H Reduction. Retrieved from [Link]
- El-Sayed, M. A. A., et al. (2023).
- Zeynizadeh, B., & Gholami, M. R. (2019). Green and selective oxidation of alcohols using MnO2 nanoparticles under solvent-free condition using microwave irradiation. Asian Journal of Green Chemistry, 3(3), 231-239.
- Abdol-Mohammadi, S., & Afshari, R. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)malonaldehyde and its reactions. International Journal of Organic Chemistry, 3(3), 187-194.
Sources